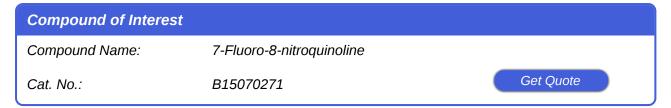


7-Fluoro-8-nitroquinoline: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-8-nitroquinoline is a halogenated and nitrated quinoline derivative. While this specific compound is commercially available, indicating its use in chemical synthesis, it is not extensively documented in peer-reviewed scientific literature. This guide provides a comprehensive overview of its known identifiers and leverages data from closely related analogs to offer insights into its potential physicochemical properties, synthesis, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers interested in the evaluation and application of this and similar molecules in medicinal chemistry and materials science.

Chemical Identifiers

While comprehensive experimental data for **7-Fluoro-8-nitroquinoline** is limited, its fundamental chemical identifiers have been established. The primary identifier is its CAS Registry Number, which uniquely designates this specific chemical substance.



Identifier	Value	Source
CAS Number	236093-09-7	AA Blocks Product Index
Molecular Formula	C ₉ H ₅ FN ₂ O ₂	Calculated
Molecular Weight	192.15 g/mol	Calculated
IUPAC Name	7-Fluoro-8-nitroquinoline	Nomenclature

A canonical SMILES string and InChIKey, which are crucial for cheminformatics applications, are not readily available in public databases for this specific CAS number. However, based on the structure, the following identifiers can be computationally generated:

Identifier	Predicted Value
SMILES	O=INVALID-LINKc1c(F)ccc2ncc(c12)
InChI	InChI=1S/C9H5FN2O2/c10-7-3-1-6- 8(7)9(12(13)14)5-2-4-11-6/h1-5H
InChlKey	Predicted based on structure

Physicochemical Properties (Predicted and Inferred from Analogs)

Direct experimental data on the physicochemical properties of **7-Fluoro-8-nitroquinoline** is not available in the surveyed literature. However, properties can be predicted using computational models and inferred from experimentally determined values of structurally similar compounds such as 6-fluoro-8-nitroquinoline and 7-methyl-8-nitroquinoline.



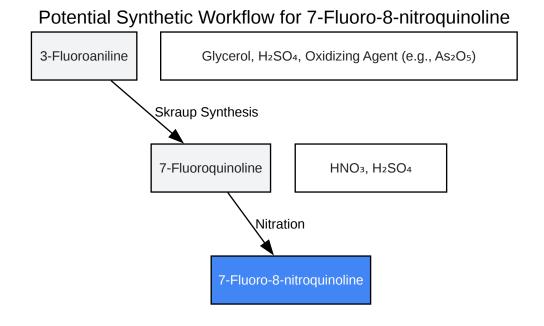
Property	Predicted/Inferred Value	Notes and References
Melting Point	Not available	Data for 7-methyl-8- nitroquinoline suggests it is a solid at room temperature.
Boiling Point	Not available	Expected to be high due to the aromatic and polar nature of the molecule.
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.	Inferred from the general solubility of quinoline derivatives.
рКа	Not available	The quinoline nitrogen is weakly basic.

Synthesis and Reactivity General Synthetic Approach

The synthesis of **7-Fluoro-8-nitroquinoline** is not explicitly described in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinolines, such as the Skraup synthesis or Friedländer annulation, followed by a regioselective nitration. A likely precursor would be 7-fluoroquinoline.

The diagram below illustrates a potential synthetic workflow for **7-fluoro-8-nitroquinoline**, starting from **3-fluoroaniline**.





Click to download full resolution via product page

Caption: A potential two-step synthesis of **7-Fluoro-8-nitroquinoline**.

Representative Experimental Protocol (Adapted from the synthesis of 7-Methyl-8-nitroquinoline)

The following protocol is adapted from the synthesis of a close analog and serves as a representative method. Note: This is a hypothetical procedure for **7-Fluoro-8-nitroquinoline** and would require optimization.

Step 1: Synthesis of 7-Fluoroquinoline (via Skraup Synthesis)

- To a stirred mixture of 3-fluoroaniline, glycerol, and an oxidizing agent (such as arsenic pentoxide or sodium m-nitrobenzenesulfonate) in a round-bottom flask, slowly add concentrated sulfuric acid while cooling in an ice bath to control the exothermic reaction.
- Once the addition is complete, heat the mixture cautiously under reflux for several hours.
- After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
- The crude 7-fluoroquinoline can be purified by steam distillation or column chromatography.



Step 2: Nitration of 7-Fluoroquinoline

- Dissolve the purified 7-fluoroquinoline in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature. The fluorine atom at position 7 is an ortho-, para-director, and the quinoline nitrogen directs nitration to the 5- and 8-positions. The 8-position is generally favored.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by TLC.
- Carefully pour the reaction mixture onto crushed ice to precipitate the crude 7-fluoro-8-nitroquinoline.
- Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Potential Applications and Biological Activity (Inferred from Analogs)

While no biological studies have been published for **7-fluoro-8-nitroquinoline**, the quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents. Nitro- and fluoro-substituted quinolines have been investigated for a range of biological activities.

- Antimicrobial Activity: Many quinoline derivatives, particularly fluoroquinolones, are potent
 antibacterial agents. The introduction of a nitro group can sometimes enhance or modify this
 activity.
- Anticancer Activity: Certain substituted quinolines have demonstrated cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition: The quinoline ring system can interact with the active sites of various enzymes, leading to their inhibition.



The diagram below illustrates a generalized signaling pathway that is often targeted by quinoline-based therapeutic agents, such as the inhibition of topoisomerase enzymes, a mechanism common to fluoroquinolone antibiotics and some anticancer drugs.

Quinolone Derivative (e.g., 7-Fluoro-8-nitroquinoline) Bacterial DNA Gyrase / Topoisomerase IV Inhibition of DNA Synthesis Leads to Bacterial Cell Death

Generalized Target Pathway for Quinolone Derivatives

Click to download full resolution via product page

Caption: Inhibition of bacterial topoisomerases by quinolone derivatives.

Conclusion

7-Fluoro-8-nitroquinoline is a readily available but understudied chemical entity. This guide has consolidated its known identifiers and provided a predictive and comparative analysis of its properties and synthesis based on closely related and well-documented analogs. The information presented here serves as a valuable starting point for researchers who wish to explore the chemistry and potential applications of this compound. Further experimental investigation is warranted to fully characterize its physicochemical properties, optimize its synthesis, and evaluate its biological activity.







 To cite this document: BenchChem. [7-Fluoro-8-nitroquinoline: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15070271#cas-number-and-identifiers-for-7-fluoro-8-nitroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com